molecular formula C24H29N5O5S3 B2671959 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 898369-21-6

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2671959
CAS No.: 898369-21-6
M. Wt: 563.71
InChI Key: LYVZPYKGUXJZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound with the molecular formula C24H29N5O5S3 and a molecular weight of 563.7 g/mol . This complex molecule features a 1,3,4-thiadiazole ring substituted with an ethyl group, connected via a sulfamoyl bridge to a benzamide core that is further functionalized with a second sulfonyl group linked to a 2-ethylpiperidine moiety . The presence of multiple sulfonamide groups is a key structural feature shared with compounds known to inhibit carbonic anhydrases . While the specific biological targets and research applications for this precise molecule are not yet widely published in the available literature, its sophisticated structure makes it a valuable chemical entity for various research investigations. Potential areas of interest include medicinal chemistry, where it could be explored as a novel enzyme inhibitor, particularly for carbonic anhydrase isoforms, or as a pharmacological probe to study new biological pathways. It is also highly relevant for chemical biology studies and in the synthesis of more complex derivatives for structure-activity relationship (SAR) analysis. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O5S3/c1-3-19-7-5-6-16-29(19)37(33,34)21-12-8-17(9-13-21)23(30)25-18-10-14-20(15-11-18)36(31,32)28-24-27-26-22(4-2)35-24/h8-15,19H,3-7,16H2,1-2H3,(H,25,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVZPYKGUXJZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(S4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a complex compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N4O4S3C_{18}H_{24}N_{4}O_{4}S_{3}, with a molecular weight of approximately 426.60 g/mol. The structure features a thiadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance, compounds with a similar scaffold exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating potent activity against these cancer cells .

Case Study: Compound 4i
In a comparative study, compound 4i showed remarkable selectivity towards cancerous cells over normal Vero cells. The mechanism involved cell cycle arrest at the S and G2/M phases and increased apoptosis markers such as Bax/Bcl-2 ratio and caspase 9 levels .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. In vitro tests revealed that certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The structure–activity relationship (SAR) studies indicated that modifications in the thiadiazole ring could enhance antibacterial efficacy .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaActivity (Zone of Inhibition in mm)
C1E. coli15
C2K. pneumoniae18
C3S. aureus20
C4B. subtilis22

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiadiazoles have shown potential as anti-inflammatory agents and in neuroprotection. The presence of the thiadiazole moiety contributes to these activities through various biochemical pathways .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Preliminary results suggest favorable absorption characteristics with low toxicity profiles in animal models .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties:

  • Antibacterial Activity : Compounds with the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) have been reported between 32 to 42 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : The compound has also demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with inhibition rates ranging from 58% to 66% .

Anticancer Activity

Several studies highlight the anticancer potential of thiadiazole derivatives:

  • Cell Line Studies : Various derivatives have been tested against cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). These studies often utilize MTT assays to evaluate cell viability post-treatment .
  • Mechanism of Action : Thiadiazole derivatives may disrupt DNA replication processes, inhibiting the growth of cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study examining various thiadiazole derivatives, researchers synthesized compounds and evaluated their antibacterial activity using disk diffusion techniques. The results indicated that fluorinated derivatives exhibited MIC values as low as 20 μg/mL against Staphylococcus aureus, outperforming some conventional antibiotics like ciprofloxacin .

Case Study 2: Anticancer Potential

A series of novel thiadiazole derivatives were synthesized and tested for anticancer activity. Among them, compounds with specific substitutions demonstrated significant cytotoxic effects against colon cancer cell lines. The study concluded that structural modifications could enhance biological activity, suggesting a pathway for developing new anticancer agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamoyl (-SO2_2NH-) and sulfonyl (-SO2_2-) groups are susceptible to nucleophilic attack. For example:

  • Thiadiazole Ring Substitution : The 1,3,4-thiadiazole core undergoes nucleophilic substitution at the sulfur or nitrogen atoms. In acidic conditions, the thiadiazole ring reacts with amines or alcohols to form substituted derivatives .

Reaction Type Reagents/Conditions Major Products
AminationNH3_3/EtOH, reflux (48 h)5-Ethyl-2-amino-1,3,4-thiadiazole derivatives
AlkoxylationROH/H2_2SO4_4, 80°C2-Alkoxy-1,3,4-thiadiazole analogs

Oxidation

The ethyl group on the thiadiazole ring oxidizes to a ketone under strong oxidizing agents:

  • Ethyl → Acetyl : KMnO4_4/H2_2SO4_4 converts the ethyl group to an acetyl group, forming a ketone derivative .

Reduction

  • Sulfonyl Group Reduction : LiAlH4_4 reduces sulfonyl (-SO2_2-) to thioether (-S-).

  • Nitro Group Reduction (if present) : Hydrogenation with Pd/C yields amino derivatives .

Reaction Type Reagents/Conditions Major Products
Ethyl OxidationKMnO4_4/H2_2SO4_4, 60°C5-Acetyl-1,3,4-thiadiazole analog
Sulfonyl ReductionLiAlH4_4/THF, reflux (6 h)Piperidinyl thioether derivative

Hydrolysis Reactions

The benzamide group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux, 12 h) cleaves the amide bond, yielding 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoic acid .

  • Basic Hydrolysis : NaOH/EtOH (reflux, 8 h) produces the corresponding carboxylate salt .

4.

Comparison with Similar Compounds

Structural Analogs with Modified Piperidine/Thiadiazole Substituents

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity (if reported)
Target Compound C₂₄H₂₈N₄O₅S₂ 540.73 2-ethylpiperidinyl sulfonyl, 5-ethyl-thiadiazole Not explicitly reported in evidence
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide C₂₃H₂₆N₄O₅S₂ 526.66 2-methylpiperidinyl sulfonyl, 5-ethyl-thiadiazole Unknown (structural analog)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide C₂₄H₂₀N₄O₄S₂ 492.57 Benzoyl group, 5-ethyl-thiadiazole Not reported

Key Observations :

  • Replacement of the piperidinyl sulfonyl group with a benzoyl moiety (as in ) reduces molecular weight by ~48 g/mol, which may enhance membrane permeability but diminish sulfonamide-mediated interactions.

Bioactivity Comparisons with Sulfonamide-Containing Derivatives

Compound Class/Structure Reported Activity Reference
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives Antibacterial activity (specific targets not detailed)
4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Antibacterial activity against Gram-positive/negative strains
Sulfamethizole impurity (N-[4-({4-[(5-methyl-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine) No direct activity; highlights synthetic challenges in sulfonamide-based drugs

Key Observations :

  • Sulfonamide-thiadiazole hybrids (e.g., sulfamethizole derivatives) are prone to impurity formation during synthesis, emphasizing the need for rigorous purification in the target compound’s production .

Spectral and Tautomeric Properties

  • IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) and presence of νC=S (1243–1258 cm⁻¹) in thiadiazole derivatives confirm tautomeric stability in the thione form, critical for reactivity .
  • NMR Data : Protons adjacent to sulfonamide groups (e.g., –SO₂–NH–) in analogs resonate at δ 10–12 ppm, consistent with the target compound’s expected structure .

Q & A

Q. What are the key steps for synthesizing N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential sulfonylation and coupling reactions. For example, sulfonyl chloride derivatives are reacted with intermediates like 5-ethyl-1,3,4-thiadiazol-2-amine under dry pyridine at room temperature, followed by purification via flash chromatography . Optimization can be achieved using statistical design of experiments (DoE) to evaluate variables (e.g., solvent, temperature, stoichiometry). Central composite designs or fractional factorial methods minimize experimental runs while identifying critical parameters . Reaction progress should be monitored via TLC, and intermediates characterized by NMR/IR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • 1H/13C NMR : Resolves structural ambiguities in sulfonamide and piperidine moieties. For instance, splitting patterns in the aromatic region confirm substitution patterns.
  • IR Spectroscopy : Validates sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
  • Mass Spectrometry : Confirms molecular weight and fragmentation pathways.
    Contradictions (e.g., unexpected peaks) require cross-validation with alternative techniques (e.g., X-ray crystallography) or computational simulations (DFT for NMR chemical shifts) .

Q. How can researchers assess the antibacterial activity of this compound, and what controls are essential?

  • Methodological Answer : Use standardized assays like broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO). Dose-response curves and time-kill assays validate efficacy. Structural analogs with known activity (e.g., 5-substituted-1,3,4-oxadiazole derivatives) serve as benchmarks .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to bacterial targets like DNA gyrase?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with target enzymes. Use crystal structures (e.g., PDB ID 1KZN for E. coli gyrase) to define binding pockets. MD simulations (GROMACS) assess stability over 50–100 ns. QSAR models trained on analogs (e.g., thiadiazole sulfonamides) correlate structural descriptors (logP, polar surface area) with activity .

Q. What strategies mitigate synthetic yield variability in multi-step reactions involving sulfonamide intermediates?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real-time.
  • Design of Experiments (DoE) : Identifies critical factors (e.g., reaction time, catalyst loading) causing variability.
  • Parallel Synthesis : Screen conditions (e.g., solvent polarity, bases) for each step to isolate bottlenecks .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?

  • Methodological Answer : AI algorithms integrate reaction parameters (temperature, pressure, stoichiometry) with historical data to predict optimal conditions. COMSOL’s CFD modules simulate heat/mass transfer in reactors, identifying hotspots or mixing inefficiencies. Reinforcement learning models iteratively refine synthetic protocols, reducing trial-and-error experimentation .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Studies : Measure bioavailability (oral/IP administration) and metabolic stability (liver microsomes).
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography or pull-down assays.
  • Resistance Testing : Serial passage experiments under sub-MIC conditions evaluate mutation-driven resistance .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze bioactivity data with high variability across replicates?

Q. How can researchers design a fragment-based drug discovery campaign using this compound as a core scaffold?

  • Methodological Answer :
  • Fragment Library Screening : Use SPR or thermal shift assays to identify fragments binding adjacent to the scaffold.
  • Click Chemistry : Introduce azide/alkyne handles for modular functionalization (e.g., 1,3-dipolar cycloaddition).
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.